Lipophilicity Modulation: 4-Methoxy vs. 4-Methyl and 4-Bromo Substituents
The 4-methoxyphenyl substituent reduces calculated lipophilicity compared with the 4-methylphenyl (tosylmethyl) and 4-bromophenyl analogs. The sulfinyl oxidation-state analog of the target compound (CAS 1015912-19-2) has a PubChem-computed XLogP3-AA of 1.6 [1], while the 4-methylphenylsulfonylmethyl analog has XLogP ≈ 2.0 and the 4-bromophenylsulfonylmethyl analog has XLogP = 2.3 [2]. The additional oxygen atom in the methoxy group adds polarity and hydrogen-bond acceptor capacity, which is expected to lower the log P of the fully oxidised sulfonyl target compound into the range of approximately 1.5–1.8.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | Estimated XLogP ≈ 1.5–1.8 (based on sulfinyl analog XLogP = 1.6 plus sulfone oxidation adjustment) |
| Comparator Or Baseline | 5-(Tosylmethyl)-2-furoic acid XLogP ≈ 2.0; 4-Bromophenyl analog XLogP = 2.3 |
| Quantified Difference | ΔXLogP ≈ −0.2 to −0.7 vs. methyl analog; ΔXLogP ≈ −0.5 to −0.8 vs. bromo analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); values reported for neutral species |
Why This Matters
Lower log P implies improved aqueous solubility and a distinct pharmacokinetic profile, which directly affects formulation feasibility and in vivo exposure—critical factors in selecting a lead scaffold for medicinal chemistry programmes.
- [1] PubChem. 5-{[(4-Methoxyphenyl)sulfinyl]methyl}-2-furoic acid, CID 20967192. XLogP3-AA = 1.6. https://pubchem.ncbi.nlm.nih.gov/compound/20967192 (accessed 2026). View Source
- [2] PubChem. 5-{[(4-Bromophenyl)sulfonyl]methyl}-2-furoic acid, CID 20967157. XLogP3-AA = 2.3. https://pubchem.ncbi.nlm.nih.gov/compound/20967157 (accessed 2026). View Source
